[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
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Overview
Description
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is a chemical compound with a specific stereochemistry It is characterized by the presence of a cyclohexyl ring substituted with a formate group and a tert-butoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butoxycarbonylamino group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, usually using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formylation: The formate group can be introduced through a formylation reaction, often using formic acid or formic anhydride as the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to a carboxylate group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Participating in biochemical pathways: Affecting cellular processes.
Acting as a prodrug: Releasing active metabolites upon metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
Uniqueness
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the tert-butoxycarbonylamino group also provides a protective function, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-4-5-7-10(9)16-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
InChI Key |
KWVIQUZURIJSNM-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OC=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OC=O |
Origin of Product |
United States |
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